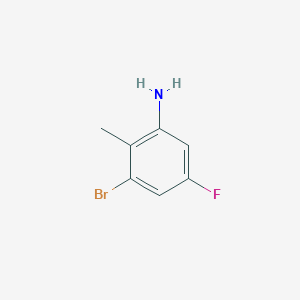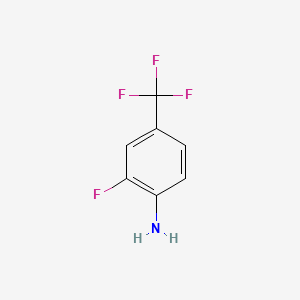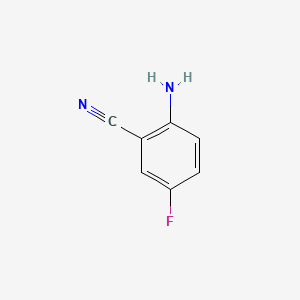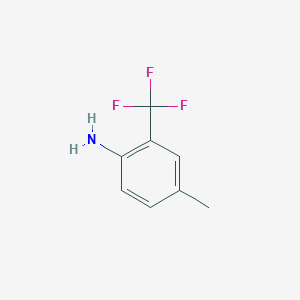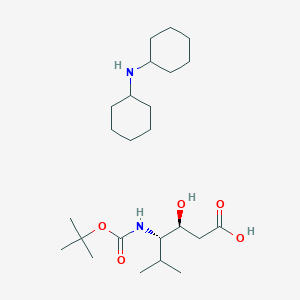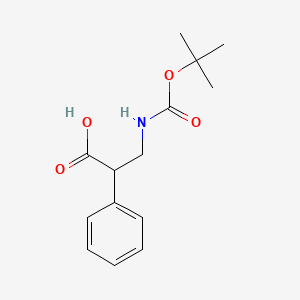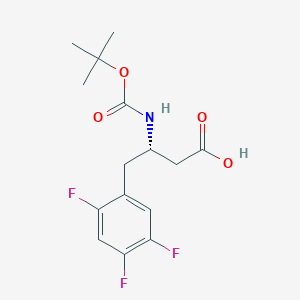
(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Übersicht
Beschreibung
The compound of interest, (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, is a derivative of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid, which is a substituted amino acid. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amino groups due to its stability and ease of removal under mild acidic conditions. The presence of the trifluorophenyl group suggests increased lipophilicity and potential for unique interactions due to the electron-withdrawing nature of the fluorine atoms.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the synthesis of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid involves the use of diazo compounds, which can be potentially explosive, and requires careful handling with reagents like diazomethane . The synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for collagen cross-links, was described as an efficient six-step process starting from a tert-butoxy-substituted pentanoic acid derivative . This demonstrates the versatility of tert-butoxycarbonyl-protected amino acids in complex organic synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single crystal X-ray analysis. For example, the structures of various tetrahydro-5-alkyl-N-(tert-butyloxycarbonyl)-4H-1,4-oxazine-2-ones were elucidated, showcasing the ability to determine the configuration of complex molecules . This analytical technique is crucial for confirming the stereochemistry of chiral compounds, which is essential for understanding their biological activity.
Chemical Reactions Analysis
The tert-butoxycarbonyl group is involved in various chemical reactions, particularly as a protecting group for amines. It can be introduced using reagents like triethylamine and ethyl chloroformate and removed by acidolysis with reagents like trifluoroacetic acid . The presence of the Boc group allows for selective reactions at other sites of the molecule without affecting the amino group, which is a common strategy in peptide synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid and its derivatives are influenced by the presence of the Boc group and the substituents on the phenyl ring. The Boc group increases the steric bulk and affects the solubility of the compound. The trifluorophenyl group in the compound of interest is likely to increase the acidity of the butanoic acid moiety due to the electron-withdrawing effect of the fluorine atoms, which could affect its reactivity and interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation and Synthesis of Beta-Amino Acids
Kubryk and Hansen (2006) demonstrated the synthesis of (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid through asymmetric hydrogenation. This process involved chiral ferrocenyl ligands and [Rh(COD)Cl]2, yielding amino ester with high enantiomeric excess, crucial for developing pharmacophores in medicinal chemistry (Kubryk & Hansen, 2006).
Collagen Cross-Links Synthesis
Adamczyk, Johnson, and Reddy (1999) focused on synthesizing tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for preparing collagen cross-links. This synthesis is significant for understanding and replicating complex biological structures like collagen (Adamczyk et al., 1999).
N-tert-Butoxycarbonylation Catalysis
Heydari et al. (2007) explored N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst. This study is pivotal in improving the efficiency of producing N-Boc amino esters, which are vital in peptide synthesis (Heydari et al., 2007).
Palladium-Catalyzed Tert-Butoxycarbonylation
Amii et al. (2000) provided insights into the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides. This process is crucial for producing fluorinated alpha-amino acids, which have numerous applications in pharmaceutical research (Amii et al., 2000).
Synthesis and Resolution of Cyclopropane Analogues
Jiménez et al. (2001) conducted the synthesis and HPLC resolution of enantiomerically pure cyclopropane analogues of phenylalanine. This research contributes to the field of stereoselective synthesis, which is crucial for developing chiral drugs (Jiménez et al., 2001).
Solid-Phase Peptide Synthesis
Albericio and Bárány (1991) used tert-butoxycarbonyl group in solid-phase peptide synthesis. Their work provides a foundation for the efficient production of peptide acids, essential in developing therapeutic peptides (Albericio & Bárány, 1991).
Diaminopentanoic Acid Synthesis
Maity and Strömberg (2014) synthesized N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid. This compound is significant for developing novel amino acids and peptides (Maity & Strömberg, 2014).
Safety and Hazards
The compound is classified under the GHS07 category . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . It is a hazardous material, harmful if inhaled or ingested, and can be irritating to the eyes, skin, and respiratory tract .
Eigenschaften
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAXCHGULMWHIO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376140 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
CAS RN |
922178-94-7 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric acid, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS8PFB2P52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



